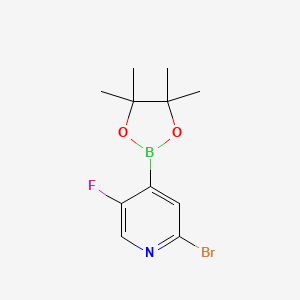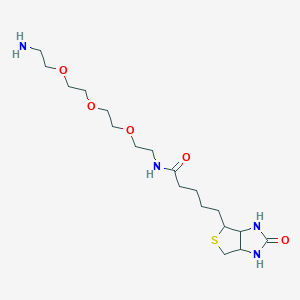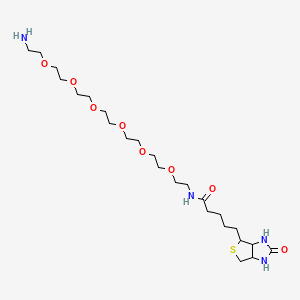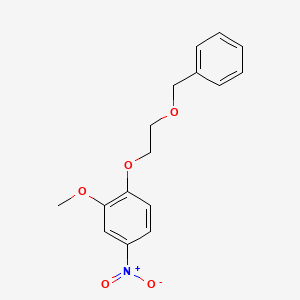![molecular formula C12H16N2O6 B8263655 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid is a heterobifunctional polyethylene glycol (PEG) derivative. It contains a maleimide group, which is reactive towards thiol groups, and a carboxylic acid group, which can be used for further conjugation. This compound is widely used in bioconjugation, drug delivery, and other biomedical applications due to its ability to form stable thioether bonds with thiol-containing molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a maleimide derivative under controlled conditions.
Functionalization: The PEGylated product is then functionalized with an amine group (NH2) through a series of chemical reactions.
Carboxylation: Finally, the functionalized PEG is reacted with a carboxylic acid derivative to introduce the carboxyl group (COOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with maleimide derivatives in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反応の分析
Types of Reactions
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group reacts with thiol groups through a Michael addition reaction to form stable thioether bonds.
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione, which react with the maleimide group under mild conditions (pH 6.5-7.5).
Amine Reagents: Amine-containing molecules such as lysine can react with the carboxylic acid group in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include:
Thioether Conjugates: Formed by the reaction of the maleimide group with thiols.
Amide Conjugates: Formed by the reaction of the carboxylic acid group with amines.
科学的研究の応用
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid has a wide range of applications in scientific research:
Bioconjugation: It is used to conjugate proteins, peptides, and other biomolecules, enhancing their stability and solubility.
Drug Delivery: The compound is used to modify drug molecules, improving their pharmacokinetics and reducing immunogenicity.
Biomedical Imaging: It is used in the development of imaging agents for techniques such as MRI and fluorescence imaging.
Surface Modification: The compound is used to modify surfaces of medical devices and implants to improve biocompatibility.
作用機序
The mechanism of action of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid involves the formation of stable thioether bonds with thiol-containing molecules. The maleimide group acts as a Michael acceptor, reacting with thiol groups through a Michael addition reaction. This results in the formation of a stable thioether linkage, which is resistant to hydrolysis and other degradation processes.
類似化合物との比較
Similar Compounds
Maleimide-PEG-NH2: Similar to 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid but lacks the carboxylic acid group.
Maleimide-PEG-COOH: Contains a carboxylic acid group but lacks the amine group.
Uniqueness
This compound is unique due to its heterobifunctional nature, containing both a maleimide group and a carboxylic acid group. This allows for versatile conjugation strategies, making it suitable for a wide range of applications in bioconjugation, drug delivery, and surface modification.
特性
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c15-9(13-5-8-20-7-4-12(18)19)3-6-14-10(16)1-2-11(14)17/h1-2H,3-8H2,(H,13,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVNSDNOWROJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














